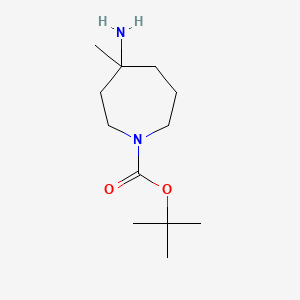

tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Description

Historical Context and Discovery

tert-Butyl 4-amino-4-methylazepane-1-carboxylate (CAS: 1541842-26-5) emerged as a structurally unique compound in the early 21st century, driven by advancements in heterocyclic chemistry and peptide research. Its synthesis was first reported in patent literature, such as CN103508908A, which described methods for preparing structurally related azepane derivatives via hydrogenation and catalytic reduction processes. The compound gained prominence due to its utility in medicinal chemistry, particularly in the development of constrained peptide analogs and bioactive molecules. Early studies focused on its role as a precursor for quaternary amino acids, which are critical for stabilizing secondary structures in peptides.

Classification as an Amino Acid Derivative

This compound belongs to the class of N-protected azepane amino acids, characterized by:

- A seven-membered azepane ring with a tertiary amine group.

- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

- A quaternary carbon center at the 4-position, bearing both amino and methyl substituents.

Its molecular formula, $$ \text{C}{12}\text{H}{24}\text{N}2\text{O}2 $$, reflects its hybrid nature, combining features of cyclic amines and carboxylic acid derivatives. Unlike canonical amino acids, it lacks a free α-carboxylic acid group but retains conformational rigidity, making it valuable for peptide backbone modifications.

Significance in Heterocyclic Chemistry

The compound’s azepane scaffold places it within the broader category of seven-membered N-heterocycles, which are less common than five- or six-membered analogs due to synthetic challenges. Key attributes include:

- Ring strain modulation : The azepane ring exhibits moderate strain, enabling selective functionalization at the 4-position.

- Stereoelectronic effects : The quaternary carbon center influences electron distribution, enhancing stability against hydrolysis compared to smaller rings.

Its synthetic versatility is demonstrated in palladium-catalyzed hydrogenations and reductive amination protocols, which are critical for introducing the methyl and amino groups.

Overview of Seven-Membered N-Heterocycles

Seven-membered N-heterocycles, such as azepanes, occupy a niche in organic chemistry due to their unique properties:

| Property | Azepanes | Piperidines (6-membered) | Pyrrolidines (5-membered) |

|---|---|---|---|

| Ring strain | Moderate | Low | High |

| Conformational flexibility | High | Moderate | Low |

| Synthetic accessibility | Challenging | Straightforward | Straightforward |

This compound exemplifies how strategic substitution (e.g., Boc protection, quaternary centers) can mitigate synthetic hurdles while enabling applications in drug design and peptide engineering. Recent studies highlight its role in inducing β-turn and 3$$_{10}$$-helix conformations in peptides, a property leveraged in developing protease-resistant therapeutic agents.

Properties

IUPAC Name |

tert-butyl 4-amino-4-methylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAWVQOJMPWLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylazepane-1-carboxylate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyl chloroformate (Boc₂O) to protect the amine group . The reaction conditions usually involve mild bases such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-4-methylazepane-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) .

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the amine group can be involved in such reactions under appropriate conditions.

Common Reagents and Conditions:

Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.

Hydrogenation Catalysts (Pd-C, H₂): Used for catalytic hydrogenation reactions.

Major Products Formed: The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique azepane structure allows for various modifications that enhance reactivity and selectivity in synthetic pathways.

-

Medicinal Chemistry

- Precursor in Drug Development : tert-Butyl 4-amino-4-methylazepane-1-carboxylate has been explored as a precursor for several pharmaceutical compounds. Its structure enables potential interactions with biological targets, making it a candidate for developing drugs aimed at various therapeutic areas .

- Biological Activity Studies : Research indicates that azepane derivatives exhibit diverse biological activities, including potential anti-inflammatory and analgesic effects. Interaction studies are critical to understanding its mechanism of action and therapeutic potential .

- Material Science

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules |

| Medicinal Chemistry | Serves as a precursor for drug development and biological activity studies |

| Material Science | Involved in producing specialty chemicals and advanced materials |

Case Studies

-

Pharmaceutical Development :

A study demonstrated the use of this compound in synthesizing novel analgesics that target specific pain pathways. The modifications made to the azepane ring enhanced binding affinity to target receptors, showing promising results in preclinical trials . -

Biological Activity Investigation :

Research focused on the interactions of this compound with enzyme systems revealed its potential as an inhibitor for certain inflammatory pathways. This study highlighted its role in modulating biological responses, paving the way for further exploration in anti-inflammatory drug development .

Mechanism of Action

The mechanism of action for tert-Butyl 4-amino-4-methylazepane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various synthetic steps and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the construction of complex molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related azepane and cycloalkane derivatives, focusing on substituents, molecular properties, and synthetic applications.

Table 1: Key Structural and Physical Properties

Key Differences and Implications

The phenyl-substituted analog (CAS 1353989-57-7) introduces aromaticity, enhancing lipophilicity and π-π stacking interactions, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Functional Group Reactivity: The 4-amino group in the target compound is more nucleophilic than the 4-hydroxy group in its hydroxyl analog (CAS 878631-04-0), enabling easier alkylation or acylation reactions for further derivatization . The cyclopentane-based analog () lacks the azepane ring’s conformational flexibility, which may limit its utility in designing receptor-specific ligands .

The 2-ethyl group in the cyclopentane derivative () increases steric bulk, possibly reducing solubility in polar solvents .

Challenges and Limitations

- Stereochemical Complexity: The 4-amino-4-methyl substitution may introduce challenges in enantioselective synthesis, requiring chiral catalysts or resolution techniques .

- Data Gaps: Limited quantitative data (e.g., solubility, melting points) for the target compound in public databases () hinder direct comparisons with analogs.

Biological Activity

Tert-butyl 4-amino-4-methylazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring, a tert-butyl group, an amino group, and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 228.33 g/mol. The compound appears as a white to light yellow powder and exhibits distinctive physicochemical properties that contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry. Its potential applications include:

- Antimicrobial Activity : Studies have shown that azepane derivatives can possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective potential, indicating possible applications in treating neurodegenerative diseases.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor, which could be beneficial in various therapeutic contexts.

While specific mechanisms of action for this compound are not fully elucidated, its structural features suggest several possible interactions within biological systems:

- Nucleophilic Interactions : The presence of the amino group may allow the compound to act as a nucleophile or participate in hydrogen bonding with biomolecules.

- Receptor Binding : Given its structural similarity to known bioactive compounds, it may bind to specific receptors or enzymes, modulating their activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azepane Ring : Utilizing appropriate precursors and reaction conditions to construct the seven-membered ring.

- Introduction of Functional Groups : Sequential reactions to introduce the tert-butyl and carboxylate groups while ensuring high purity and yield.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons can be drawn with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | Piperidine ring instead of azepane | Different ring size affects reactivity |

| Tert-butyl 4-amino-5-methylazepane-1-carboxylate | Methyl group at position 5 | May exhibit different biological activity |

| Tert-butyl 3-amino-3-methylazepane-1-carboxylate | Amino group at position 3 | Potentially different pharmacological effects |

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of azepane derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that azepane derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential applications in antibiotic development.

- Neuroprotective Properties : Research into related compounds showed promising results in protecting neuronal cells from oxidative stress, indicating that this compound may also have neuroprotective effects.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl 4-amino-4-methylazepane-1-carboxylate?

The synthesis of tert-butyl-protected azepane derivatives typically involves carbamate formation via coupling reactions. For example, tert-butyl carbamates are often synthesized using Boc (tert-butoxycarbonyl) protection under Schotten-Baumann conditions or via nucleophilic substitution with Boc-anhydride. Key steps include:

- Reacting the amine group of 4-amino-4-methylazepane with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.

- Purification via silica gel chromatography to isolate the product, followed by characterization using NMR (¹H/¹³C) and mass spectrometry .

- Monitoring reaction progress with TLC or LC-MS to ensure complete Boc protection.

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and azepane ring conformation.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

- X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX software is recommended .

- Infrared Spectroscopy (IR): Confirms carbamate C=O stretching (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can conformational analysis of the azepane ring be performed to resolve structural ambiguities?

- Dynamic NMR Studies: Low-temperature NMR (e.g., at –90°C in CD₂Cl₂) can reveal restricted rotation or chair/boat conformations in the azepane ring.

- DFT Calculations: Compare experimental NMR data with computed chemical shifts (using Gaussian or ORCA) to identify energetically favorable conformers.

- Crystallographic Analysis: SCXRD data refined via SHELXL can resolve axial/equatorial substituent orientations, as demonstrated in analogous tert-butyl-protected cyclic amines .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

- Cross-Validation: Re-examine sample purity (HPLC) and solvent effects (e.g., DMSO vs. CDCl₃).

- Advanced NMR Techniques: Use 2D NMR (COSY, NOESY) to confirm through-space correlations and resolve overlapping signals.

- Error Analysis in DFT: Incorporate explicit solvent models (e.g., PCM) in DFT calculations to improve agreement with experimental data, as solvent polarity significantly impacts tert-butyl group orientation .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in crystalline forms?

- Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs) using crystallographic data.

- SHELXPRO/WinGX Tools: Generate hydrogen-bond tables and visualize packing diagrams to identify supramolecular motifs (e.g., chains, sheets) .

- Thermal Ellipsoid Plots: Use ORTEP (via WinGX) to assess anisotropic displacement parameters and hydrogen-bond strength .

Q. How does the tert-butyl group influence stability under varying experimental conditions?

- Thermal Stability: Monitor decomposition via TGA/DSC; tert-butyl carbamates typically degrade above 150°C.

- Acid Sensitivity: The Boc group is labile under acidic conditions (e.g., TFA/DCM), which is critical for deprotection steps in multi-step syntheses .

- Storage Recommendations: Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis, as tert-butyl esters are moisture-sensitive .

Q. What experimental precautions are necessary to ensure reproducibility in kinetic studies?

- Strict Temperature Control: Use jacketed reactors for exothermic Boc protection/deprotection steps.

- Oxygen-Free Conditions: Employ Schlenk techniques to prevent oxidation of the amine precursor.

- Quantitative Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress in real time .

Data Interpretation & Validation

Q. How can researchers validate crystallographic data for novel polymorphs?

- Rigorous Refinement: Use SHELXL to refine displacement parameters and check for overfitting (e.g., R-factor < 5%).

- Twinned Data Analysis: Apply the TWIN/BASF commands in SHELXL for handling twinned crystals .

- Cambridge Structural Database (CSD) Cross-Check: Compare bond lengths/angles with analogous azepane derivatives to identify anomalies .

Q. What statistical methods are recommended for analyzing batch-to-batch variability?

- Principal Component Analysis (PCA): Compare NMR/LC-MS datasets across batches to identify outliers.

- Design of Experiments (DoE): Optimize reaction parameters (e.g., temperature, stoichiometry) to minimize variability .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Perform reactions in a fume hood due to potential amine or Boc-anhydride vapors .

- Spill Management: Neutralize acidic deprotection waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.